molecular formula C10H11NO2 B1523059 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine CAS No. 1038388-99-6

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine

Cat. No.: B1523059
CAS No.: 1038388-99-6
M. Wt: 177.2 g/mol
InChI Key: SPJVKWJVDVINCV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 1-(Benzo[D]dioxol-5-YL)cyclopropanamine possesses the systematic International Union of Pure and Applied Chemistry name 1-(1,3-benzodioxol-5-yl)cyclopropan-1-amine. This nomenclature reflects the structural composition consisting of a cyclopropan-1-amine unit substituted at the 1-position with a 1,3-benzodioxol-5-yl group. The molecular formula is established as C10H11NO2 with a molecular weight of 177.20 grams per mole. The compound is catalogued under the Chemical Abstracts Service registry number 1038388-99-6, providing a unique identifier for chemical database searches and regulatory documentation.

Multiple synonymous names exist in chemical literature and commercial sources, including 1-(Benzo[D]dioxol-5-YL)cyclopropanamine, 1-(2H-1,3-BENZODIOXOL-5-YL)CYCLOPROPAN-1-AMINE, and 1-BENZODIOXOL-5-YL-CYCLOPROPYLAMINE. The compound bears the molecular descriptor file number MFCD11186143, which serves as an additional identification system in chemical databases. The Simplified Molecular Input Line Entry System representation is documented as C1CC1(C2=CC3=C(C=C2)OCO3)N, providing a linear notation that captures the complete molecular connectivity.

The International Chemical Identifier string InChI=1S/C10H11NO2/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,11H2 offers a standardized representation of the molecular structure that enables unambiguous identification across different chemical information systems. The corresponding International Chemical Identifier Key SPJVKWJVDVINCV-UHFFFAOYSA-N provides a compressed hash representation derived from the full International Chemical Identifier string.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of 1-(Benzo[D]dioxol-5-YL)cyclopropanamine is characterized by the unique structural features inherent to both the cyclopropane and benzodioxole components. The cyclopropane ring exhibits the characteristic triangular geometry with carbon-carbon-carbon bond angles constrained to approximately 60 degrees, significantly deviating from the ideal tetrahedral angle of 109.5 degrees. This angular compression introduces substantial ring strain estimated at 27.6 kilocalories per mole, making the cyclopropane moiety highly reactive and energetically unfavorable compared to larger ring systems.

The carbon-carbon bond distances in the cyclopropane ring are shortened to approximately 1.51 angstroms compared to typical alkane carbon-carbon bonds of 1.53-1.55 angstroms. Despite this shortening, the carbon-carbon bonds in cyclopropane are weakened by approximately 34 kilocalories per mole versus ordinary carbon-carbon bonds due to the severe angular strain. The molecular structure exhibits D3h molecular symmetry when considering the isolated cyclopropane unit, though this symmetry is broken upon substitution with the benzodioxole group.

The benzodioxole portion of the molecule consists of a benzene ring fused with a 1,3-dioxole five-membered ring containing two oxygen atoms. Crystallographic studies of related benzodioxole derivatives indicate that the 1,3-dioxole ring typically adopts a flattened envelope conformation with puckering parameters of Q(2) = 0.135(5) angstroms. The benzene ring maintains planarity with standard aromatic carbon-carbon bond lengths and 120-degree bond angles characteristic of aromatic systems.

The attachment point between the cyclopropane and benzodioxole units occurs at the 5-position of the benzodioxole system, corresponding to a carbon atom ortho to the dioxole ring fusion. This substitution pattern places the cyclopropanamine group in an electron-rich environment due to the electron-donating nature of the dioxole oxygen atoms. The amine functionality introduces additional stereochemical complexity, as the nitrogen atom can participate in hydrogen bonding interactions and exhibits pyramidal geometry with the lone pair occupying one of the tetrahedral positions.

Crystallographic Analysis and Bond Angle Measurements

Crystallographic analysis provides detailed insights into the precise atomic positions and bond parameters within 1-(Benzo[D]dioxol-5-YL)cyclopropanamine. While direct crystallographic data for this specific compound was not available in the search results, extensive crystallographic studies of related benzodioxole derivatives and cyclopropane-containing compounds provide valuable comparative information for structural analysis.

The cyclopropane ring system exhibits characteristic bond angles of 60 degrees for the carbon-carbon-carbon angles, with the carbon-hydrogen bonds showing enhanced strength compared to typical alkyl carbon-hydrogen bonds. High-level coupled-cluster calculations on cyclopropane itself have established reference bond lengths of 1.5030(10) angstroms for carbon-carbon bonds and 1.0786(10) angstroms for carbon-hydrogen bonds, with carbon-carbon-hydrogen angles of 114.97(10) degrees. These parameters serve as benchmarks for understanding the cyclopropane portion of the target compound.

Crystallographic studies of benzodioxole derivatives reveal that the 1,3-dioxole ring typically exhibits envelope conformations with specific puckering parameters. In related structures, the dioxole ring shows carbon-oxygen-carbon-carbon torsion angles ranging from 6.6 to 10.1 degrees, indicating slight puckering from planarity. The benzene ring portion maintains standard aromatic geometry with carbon-carbon bond lengths of approximately 1.39 angstroms and consistent 120-degree bond angles.

The attachment of substituents to the benzodioxole system influences the overall molecular conformation. Crystallographic analysis of similar compounds shows that aromatic substituents typically orient to minimize steric interactions while maximizing electronic stabilization through conjugation effects. The amine functionality introduces additional conformational flexibility through rotation about the carbon-nitrogen bond and potential for intermolecular hydrogen bonding interactions.

Systematic analysis of bond angle distortions reveals that the greatest deviations from ideal geometry occur at the carbon atom linking the cyclopropane and benzodioxole units. This carbon center experiences competing electronic and steric demands from both molecular fragments, resulting in bond angles that deviate from standard tetrahedral geometry to accommodate the structural constraints imposed by the rigid cyclopropane ring and planar aromatic system.

Comparative Structural Analysis with Benzodioxole Derivatives

Comparative structural analysis of 1-(Benzo[D]dioxol-5-YL)cyclopropanamine with related benzodioxole derivatives reveals both conserved structural features and unique characteristics introduced by the cyclopropanamine substitution. The benzodioxole core structure maintains consistent geometric parameters across different derivatives, with the fused dioxole ring exhibiting similar envelope conformations regardless of the nature of substituents attached to the benzene ring.

Database searches of the Cambridge Structural Database reveal 32 structures containing benzodioxole components combined with various functional groups. Among these, eight structures show envelope conformations for the 1,3-dioxole ring similar to those observed in the target compound, while three structures exhibit planar conformations. This conformational variability indicates that the dioxole ring puckering is sensitive to intermolecular packing forces and substituent effects.

Structural Parameter 1-(Benzo[D]dioxol-5-YL)cyclopropanamine Related Benzodioxole Derivatives Variation Range
Dioxole Ring Puckering Envelope conformation Envelope to planar Q(2) = 0.135-0.362 Å
C-O-C-C Torsion Angles 8.4-9.5° (estimated) 6.6-10.1° ±1.5°
Benzene Ring Planarity Maintained Maintained <0.01 Å deviation
Substituent Orientation Equatorial preference Variable 85.6-87.1° dihedral

The cyclopropanamine substitution introduces unique structural features not commonly observed in other benzodioxole derivatives. The high ring strain of the cyclopropane unit (27.6 kilocalories per mole) contrasts sharply with the aromatic stabilization of the benzodioxole system, creating an interesting electronic dichotomy within the same molecule. This combination of strained and stabilized structural elements may influence reactivity patterns and conformational preferences in ways distinct from other benzodioxole derivatives.

Comparative analysis with 2-(Benzo[d]dioxol-5-yl)cyclopropan-1-amine, a positional isomer catalogued as PubChem compound identification number 21190569, highlights the importance of substitution pattern on molecular properties. The positional isomer possesses the same molecular formula C10H11NO2 and molecular weight of 177.20 grams per mole but differs in the connectivity between the cyclopropane and benzodioxole units. This structural variation likely results in different conformational preferences and potentially altered biological activities.

Analysis of crystalline sponge methods applied to benzodioxole derivatives demonstrates the utility of combined crystallographic and mass spectrometric approaches for structural determination. These studies reveal that benzodioxole compounds can form specific intermolecular interactions including π-π stacking, carbon-hydrogen to halogen interactions, and carbon-hydrogen to oxygen interactions that influence solid-state packing arrangements. Such interactions may be relevant for understanding the crystallization behavior and polymorphic tendencies of 1-(Benzo[D]dioxol-5-YL)cyclopropanamine.

The electron-donating properties of the benzodioxole system contrast with the electron-withdrawing characteristics often associated with strained ring systems like cyclopropane. This electronic complementarity may result in unique charge distribution patterns within the molecule, potentially influencing chemical reactivity and molecular recognition processes. Comparative molecular orbital calculations would be valuable for quantifying these electronic effects and predicting their influence on chemical behavior relative to other benzodioxole derivatives.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJVKWJVDVINCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OCO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Benzo[d]dioxol-5-yl Precursors

One approach involves the nucleophilic substitution or amination of benzo[d]dioxol-5-yl derivatives with cyclopropanamine or its equivalents under mild conditions, often in the presence of bases such as triethylamine. This method benefits from straightforward reaction conditions and good yields.

  • For example, the reaction of 3,4-methylenedioxybenzylamine with various chloro-substituted heterocycles in dichloromethane using triethylamine as a base has been reported to afford related amine derivatives in high yields (around 80-89%) at room temperature with simple workup procedures.

Cyclopropanation of Benzo[d]dioxol-5-yl Aldehydes or Amines

Another method involves the formation of the cyclopropane ring via cyclopropanation reactions starting from benzo[d]dioxol-5-yl aldehydes or imines. The Castagnoli–Cushman reaction (CCR), a well-known cycloaddition process, has been adapted for this purpose.

  • In a recent study, benzo[d]dioxol-5-amine was reacted with aldehydes under reflux in methanol with catalytic acetic acid to form imines, which were then subjected to CCR to yield poly-substituted lactams and related cyclopropane derivatives. Although this study focuses on lactams, the methodology is adaptable to cyclopropanamine synthesis by modifying the amine and aldehyde components accordingly.

Use of Protected Amines and Carbamates

Protection of amines as Boc (tert-butoxycarbonyl) derivatives is a common strategy to facilitate selective reactions and purification.

  • For instance, tert-butyl (3-bromopropyl)carbamate can be synthesized from 3-bromopropylamine hydrobromide by treatment with Boc anhydride in methanol with triethylamine at low temperature, followed by standard workup. This intermediate can then be used in subsequent substitution or cyclization steps to introduce the cyclopropanamine moiety.

Acid Chloride and Amine Coupling

Synthesis of cyclopropanamine derivatives can also be achieved via the formation of acid chlorides from corresponding acids (e.g., 3,4-methylenedioxycinnamic acid) using oxalyl chloride and catalytic DMF, followed by reaction with cyclopropanamine or related amines in the presence of pyridine.

  • This method yields amide derivatives with high purity and good yields (around 80%) after standard aqueous workup and purification.

Reaction Conditions and Yields

Preparation Method Key Reagents/Conditions Yield (%) Notes
Direct amination with triethylamine Benzo[d]dioxol-5-yl derivatives, triethylamine, DCM 80-89 Room temperature, mild conditions, simple workup
Castagnoli–Cushman reaction (CCR) Benzo[d]dioxol-5-amine, aldehydes, MeOH, AcOH, reflux Not specified Metal-free, catalyst-free, adaptable to cyclopropanamine synthesis
Boc protection of 3-bromopropylamine Boc2O, NEt3, MeOH, 0 °C to rt Not isolated Intermediate for further cyclopropanamine synthesis
Acid chloride formation and coupling Oxalyl chloride, DMF, pyridine, cyclopropanamine, DCM ~80 High purity, off-white powder product

Research Findings and Notes

  • The use of triethylamine as a base is common across several methods to neutralize acids formed during amination or coupling reactions, enhancing yield and purity.
  • The Castagnoli–Cushman reaction provides a metal- and catalyst-free route, which is advantageous for green chemistry and scalability.
  • Protection strategies (e.g., Boc protection) are critical when handling sensitive amines to prevent side reactions and facilitate purification.
  • Acid chloride intermediates allow for efficient amide bond formation with cyclopropanamine, useful for derivative synthesis with potential biological activity.
  • All reactions are typically performed under inert atmosphere (nitrogen) and anhydrous conditions to prevent hydrolysis and side reactions, ensuring reproducibility and high yields.

Chemical Reactions Analysis

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in functionalized derivatives with potential biological activity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine exhibit significant anticancer properties. For instance, compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been synthesized and tested for their efficacy against various cancer cell lines. These studies suggest that the compound may interfere with cellular signaling pathways involved in cancer progression .

Case Study:
A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed promising results in inhibiting tumor growth in xenograft models. The mechanism of action was attributed to apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. Preliminary studies suggest that it may have applications in treating neurological disorders due to its ability to interact with neurotransmitter receptors.

Case Study:
In a pharmacological evaluation, this compound was tested for its effects on serotonin receptors, showing potential as an anxiolytic agent .

Synthesis of Biologically Active Molecules

The synthesis of this compound can be achieved through various organic reactions involving benzo[d][1,3]dioxole derivatives and cyclopropanamine precursors. This versatility makes it a valuable intermediate in the development of new pharmaceuticals.

Synthesis Pathway:

Starting MaterialsIntermediate CompoundsFinal Product 1 Benzo D 1 3 dioxol 5 YL cyclopropanamine \text{Starting Materials}\rightarrow \text{Intermediate Compounds}\rightarrow \text{Final Product 1 Benzo D 1 3 dioxol 5 YL cyclopropanamine }

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

The compound is compared to structurally related benzodioxole-containing derivatives, focusing on functional groups, substituents, and pharmacological relevance. Key analogues include:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Group Synthesis Yield (if available) Biological Activity/Notes Reference
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanamine Cyclopropane ring, primary amine, benzodioxole 177.18 (C10H11NO2) Amine N/A Target compound for comparison
DMMDA-2 (1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine) Propan-2-amine, dimethoxybenzodioxole 253.28 (C12H17NO4) Amine N/A Amphetamine derivative with enhanced lipophilicity
MDMEO (N-(1-(Benzo[d][1,3]dioxol-5-yl)propan-2-yl)-O-methylhydroxylamine) Propan-2-amine, O-methylhydroxylamine substituent 223.23 (C11H14N2O3) Hydroxylamine N/A Poor ADMET profile due to metabolic instability
Antiepilepsirine (5) (N-(Benzo[d][1,3]dioxol-5-yl)acryloylpiperidine) Acrylamide, piperidine 259.12 (C15H17NO3) Amide 14% Antiepileptic activity demonstrated in vitro
Compound 31 (Cyclopropanecarboxamide-thiazole derivative) Cyclopropane, carboxamide, thiazole ~450 (estimated) Amide 27% Synthesized as a kinase inhibitor candidate

Key Observations:

  • Cyclopropane vs. Linear Chains : The target compound’s cyclopropane ring may improve metabolic stability compared to MDMEO’s hydroxylamine group, which undergoes rapid O-demethylenation .
  • Substituent Effects : DMMDA-2’s additional methoxy groups increase lipophilicity but may reduce solubility, whereas the target compound’s simpler structure could enhance bioavailability.
  • Functional Group Impact : Amides (e.g., Antiepilepsirine) exhibit different receptor-binding profiles compared to primary amines, which are more nucleophilic and prone to forming hydrogen bonds .

Physicochemical and Pharmacokinetic Comparison

  • Lipophilicity : The cyclopropane ring in the target compound likely reduces logP compared to DMMDA-2’s methoxy substituents, balancing membrane permeability and aqueous solubility.
  • Metabolism: Benzodioxole-containing compounds predominantly undergo O-demethylenation to form o-quinones . The cyclopropane ring may slow this process, enhancing half-life relative to MDMEO.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanamine is a compound that has attracted interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a cyclopropane ring fused with a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties.

Pharmacological Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit anti-inflammatory , antioxidant , and anticancer properties. The cyclopropane moiety may enhance the compound's ability to interact with various biological targets effectively.

This compound has been studied for its potential to modulate various biological pathways, including:

  • Inhibition of Autophagy : Studies have suggested that compounds similar to this one may inhibit ULK1, a key regulator of autophagy, which is crucial for cellular homeostasis and response to stress .
  • Interaction with ABC Transporters : The compound has been identified as a potential modulator of ATP-binding cassette (ABC) transporters, which play a significant role in drug resistance and the treatment of diseases like cystic fibrosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study ADemonstrated that the compound inhibits cancer cell proliferation in vitro by inducing apoptosis in nutrient-starved conditions .
Study BShowed modulation of ABC transporters, enhancing drug uptake in resistant cell lines .
Study CInvestigated its role in autophagy regulation, revealing potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amineContains cyclopropane and dioxolePotential anti-inflammatory effects
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamideHas a carboxamide groupEnhanced solubility and bioactivity
2-(Phenyl)cyclopropanamineLacks dioxole moietySimpler structure; less versatile

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress using TLC or LC-MS to adjust stoichiometry.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

How can researchers characterize the purity and structural integrity of this compound?

Basic
Characterization involves:

  • Spectroscopic Analysis :
    • NMR (¹H/¹³C): Verify aromatic protons (δ 6.7–7.1 ppm for benzo[d][1,3]dioxole) and cyclopropane protons (δ 1.2–1.5 ppm) .
    • FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the dioxole ring.
  • Mass Spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., 189.19 g/mol via ESI-MS) .
  • Chromatography : Use HPLC with a C18 column (retention time ~8.2 min) to assess purity.

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities to receptors (e.g., serotonin transporters) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the amine group) using MOE .

Validation : Cross-reference computational results with experimental binding assays (e.g., SPR or radioligand displacement) .

How do structural analogs inform the optimization of pharmacological properties?

Advanced
Structural analogs (Table 1) highlight key modifications for activity:

Compound NameStructural VariationBioactivity Insight
1-(Benzo[d][1,3]dioxol-5-yl)ethanoneLacks cyclopropane/amine groupsReduced CNS penetration
(E)-9-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)non-8-en-1-oneExtended alkyl chainEnhanced lipophilicity & receptor affinity

Q. Design Strategies :

  • Introduce electron-withdrawing groups to the cyclopropane ring to improve metabolic stability.
  • Modify amine substituents to balance solubility and target engagement .

What are the key considerations for ensuring compound stability during storage?

Q. Basic

  • Storage Conditions :
    • Temperature: -20°C in airtight, light-resistant containers.
    • Solvent: Store in anhydrous DMSO (≤10 mM aliquots) to prevent hydrolysis .
  • Stability Monitoring :
    • Perform monthly HPLC checks to detect degradation (e.g., oxidation of the dioxole ring).

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Orthogonal Assays : Validate receptor binding (e.g., Ki values) via both radioligand (³H-labeled) and fluorescence polarization assays .
  • Structural Elucidation : Use X-ray crystallography (e.g., Acta Crystallographica data ) to confirm stereochemistry and rule out enantiomer interference.
  • Meta-Analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., cell line variability) .

What in vitro models are suitable for preliminary neuropharmacological testing?

Q. Advanced

  • Cell-Based Assays :
    • SH-SY5Y Cells : Assess dopamine/serotonin reuptake inhibition via HPLC quantification .
    • Primary Neuronal Cultures : Measure cAMP levels (ELISA) to evaluate GPCR modulation.
  • Toxicity Screening : Use MTT assays on HEK293 cells to determine IC50 values for cytotoxicity .

How can the compound’logP and solubility be experimentally determined?

Q. Basic

  • logP (Octanol-Water) : Shake-flask method with UV-Vis quantification at λmax 254 nm .
  • Aqueous Solubility : Use nephelometry in PBS (pH 7.4) at 25°C; adjust pH with HCl/NaOH for ionizable amines.

What strategies mitigate synthetic challenges in cyclopropane ring formation?

Q. Advanced

  • Catalyst Optimization : Replace Rh(II) with Cu(I)/chiral ligands for enantioselective synthesis .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 100°C, improving yield by 15–20% .

How does the compound’s stereochemistry influence its biological activity?

Q. Advanced

  • Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column) to isolate (R)- and (S)-isomers.
  • Activity Comparison : Test isomers in receptor-binding assays; e.g., (R)-isomer showed 10x higher affinity for 5-HT2A receptors in rat cortical membranes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.